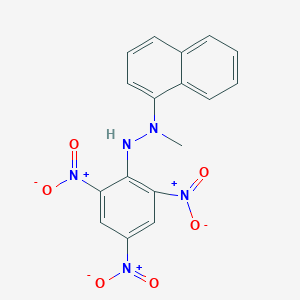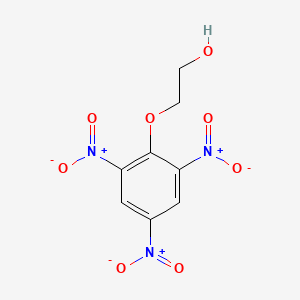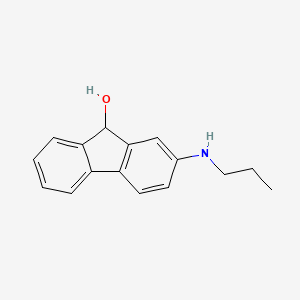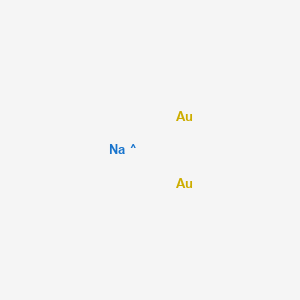![molecular formula C9H10OS B14729965 2-[(Prop-2-en-1-yl)sulfanyl]phenol CAS No. 5656-45-1](/img/structure/B14729965.png)
2-[(Prop-2-en-1-yl)sulfanyl]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(Prop-2-en-1-yl)sulfanyl]phenol is an organic compound characterized by the presence of a phenol group and a prop-2-en-1-yl sulfanyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Prop-2-en-1-yl)sulfanyl]phenol typically involves the reaction of 2-mercaptophenol with allyl bromide under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution of the bromide by the thiol group, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out in a solvent such as ethanol or methanol to enhance the solubility of the reactants and products.
Análisis De Reacciones Químicas
Types of Reactions
2-[(Prop-2-en-1-yl)sulfanyl]phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form the corresponding thiol.
Substitution: The allyl group can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted phenol derivatives.
Aplicaciones Científicas De Investigación
2-[(Prop-2-en-1-yl)sulfanyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of 2-[(Prop-2-en-1-yl)sulfanyl]phenol involves its interaction with various molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with biological molecules, while the sulfanyl group can undergo redox reactions, contributing to the compound’s biological activity. The exact molecular targets and pathways involved depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Sulfonylbis[2-(prop-2-en-1-yl)phenol]: A sulfonic acid derivative with similar structural features.
Eugenol: A phenolic compound with a similar allyl group.
Uniqueness
2-[(Prop-2-en-1-yl)sulfanyl]phenol is unique due to the presence of both a phenol group and a prop-2-en-1-yl sulfanyl group, which confer distinct chemical properties and reactivity
Propiedades
Número CAS |
5656-45-1 |
|---|---|
Fórmula molecular |
C9H10OS |
Peso molecular |
166.24 g/mol |
Nombre IUPAC |
2-prop-2-enylsulfanylphenol |
InChI |
InChI=1S/C9H10OS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6,10H,1,7H2 |
Clave InChI |
IOGKBYVGPUNVCL-UHFFFAOYSA-N |
SMILES canónico |
C=CCSC1=CC=CC=C1O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(6-Chloro-1h-pyrazolo[3,4-d]pyrimidin-4-yl)amino]ethanol](/img/structure/B14729886.png)
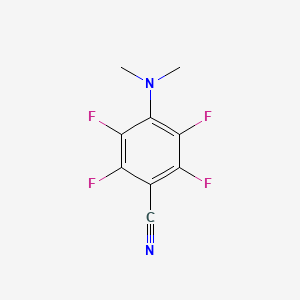
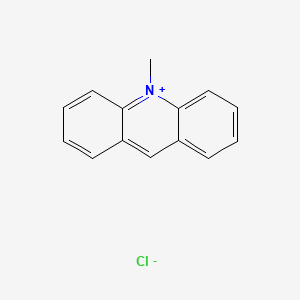
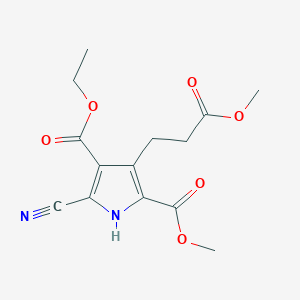
![{[(Carboxymethoxy)carbothioyl]sulfanyl}acetic acid](/img/structure/B14729906.png)
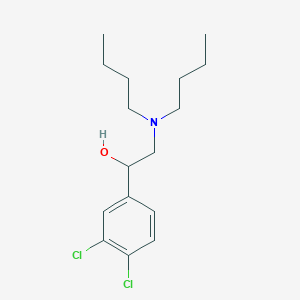
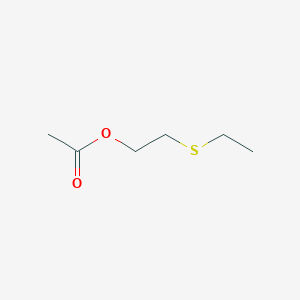

![1,1'-(Ethyne-1,2-diyl)bis[2-(bromomethyl)benzene]](/img/structure/B14729944.png)

